Iron sulfide (FeS)

Descripción general

Descripción

Iron sulfide (FeS) is a useful research compound. Its molecular formula is FeS and its molecular weight is 87.91 g/mol. The purity is usually 95%.

BenchChem offers high-quality Iron sulfide (FeS) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron sulfide (FeS) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Supercapacitor Electrode Material : Iron sulfide, specifically iron pyrite (FeS2), is researched for its potential as a supercapacitor electrode material. The study by Shit et al., (2021) highlights the importance of selecting accurate precursors for synthesizing electrode materials, as they significantly influence the charge storage capability of supercapacitors.

Contaminant Removal : FeS shows promise in environmental applications, such as the removal of toxic contaminants like Cr(VI) and As(III) from water. The modification of FeS with NaBH4, as discussed in the research by Han et al., (2018), enhances its oxidation resistance and maintains its contaminant removal capacities.

Bacterial Synthesis of Fe-Sulfides : Research by Gramp et al., (2010) explores the formation of Fe-sulfides like mackinawite and greigite in sulfate-reducing bacterial cultures, highlighting the role of temperature in influencing the crystallinity of these compounds.

Battery Applications : FeS is investigated for its role in the performance of Na–NiCl2 batteries. The study by Li et al., (2014) discusses how FeS assists in initial battery activation and affects long-term performance through the prevention of Ni particle growth.

Iron Monosulfides Formation and Characterization : The research by Herbert et al., (1998) characterizes poorly crystalline iron sulfides, revealing insights into their surface chemistry and morphology, important for understanding their reactivity and potential applications.

Environmental Remediation : FeS is utilized for the remediation of soil and groundwater contaminants, as explored in the study by Gong et al., (2016). This review discusses the synthesis of FeS particles and their effectiveness in removing various contaminants.

Sodium-Ion Batteries : The potential of iron sulfides in sodium-ion battery anodes is highlighted in the research by Wang et al., (2017), which focuses on the development of a 3D interconnected FeS@Fe3C@graphitic carbon composite for improved sodium storage performance.

Iron Sulfide Synthesis and Electrochemical Characteristics : Jiang et al. (1998) in their study available at IEEE Journal of Solid-state Circuits, explore the mechanochemical synthesis of FeS materials and their application as electrode materials in lithium batteries.

Propiedades

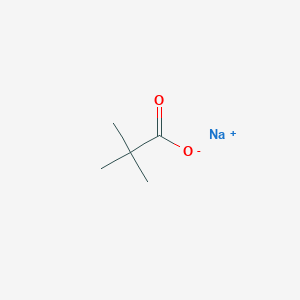

IUPAC Name |

iron(2+);sulfide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.S/q+2;-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVXPFBEZCSHQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

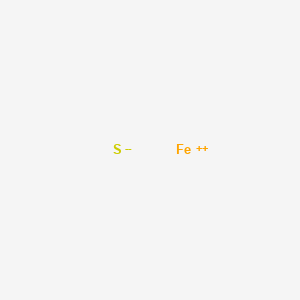

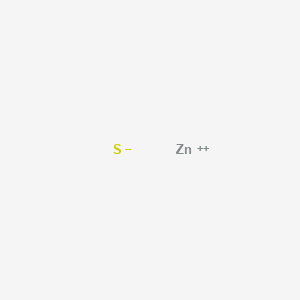

[S-2].[Fe+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron sulfide (FeS) | |

CAS RN |

1317-37-9 | |

| Record name | FERROUS SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH5J4TUX6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophen-3(2H)-one, 2-(3-oxobenzo[b]thien-2(3H)-ylidene)-](/img/structure/B7820644.png)

![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B7820709.png)